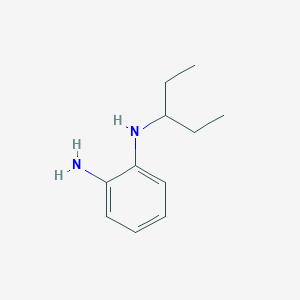
4-methyl-2-(1-piperazinyl)Benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-2-(1-piperazinyl)Benzonitrile is an organic compound with the molecular formula C12H15N3 It is a derivative of benzonitrile, where the benzene ring is substituted with a piperazine ring and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-(1-piperazinyl)Benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzonitrile and piperazine.
Reaction: The piperazine is reacted with 4-methylbenzonitrile under basic conditions. A common base used is potassium carbonate.
Solvent: The reaction is often carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
Temperature: The reaction mixture is heated to around 120°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as palladium or ruthenium complexes can also enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-2-(1-piperazinyl)Benzonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an amine derivative.
Substitution: The products vary depending on the electrophile used but generally include substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
4-methyl-2-(1-piperazinyl)Benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-methyl-2-(1-piperazinyl)Benzonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to receptors in the central nervous system. This binding can modulate the activity of these receptors, leading to various pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Methyl-1-piperazinyl)methyl benzonitrile
- 2-(4-Methylpiperazin-1-yl)benzonitrile
- 4-(4-Methylpiperazin-1-yl)benzonitrile
Uniqueness
4-methyl-2-(1-piperazinyl)Benzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and pharmacokinetic profiles, making it valuable for specific applications in medicinal chemistry and drug development.
Propiedades
Fórmula molecular |
C12H15N3 |
|---|---|
Peso molecular |
201.27 g/mol |
Nombre IUPAC |
4-methyl-2-piperazin-1-ylbenzonitrile |
InChI |
InChI=1S/C12H15N3/c1-10-2-3-11(9-13)12(8-10)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3 |
Clave InChI |
MRHMHYUGSKNAPG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C#N)N2CCNCC2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(alphaS,betaR)-alpha-(2,4-Difluorophenyl)-5-fluoro-beta-methyl-alpha-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol; [S-(R*,S*)]-alpha-(2,4-Difluorophenyl)-5-fluoro-beta-methyl-alpha-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol](/img/structure/B8629013.png)

![2-Hydroxy-3,5-bis[(4-methylphenyl)methyl]benzoic acid](/img/structure/B8629032.png)

![4-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]benzene-1,2-diamine](/img/structure/B8629046.png)

